molecular formula C13H19N B8632078 5-tert-Butyl-indan-2-ylamine CAS No. 162752-19-4

5-tert-Butyl-indan-2-ylamine

Cat. No.: B8632078
CAS No.: 162752-19-4
M. Wt: 189.30 g/mol
InChI Key: SYYYHAKQBPMYDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-tert-Butyl-indan-2-ylamine is an organic compound with the molecular formula C13H19N . This amine-substituted indane derivative features a tert-butyl group at the 5-position, a structure that may be of interest in various pharmaceutical and organic chemistry research applications. Compounds with similar amine-functionalized scaffolds are frequently investigated as synthetic intermediates or as key precursors in the development of active molecules, particularly in the synthesis of ligands for biological targets. Researchers might explore its potential as a building block for more complex chemical entities. The steric and electronic properties imparted by the tert-butyl group could influence the compound's binding affinity and metabolic stability in pharmacological studies. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use. Researchers should consult the relevant safety data sheets and conduct their own characterization to confirm the compound's suitability for specific applications, as detailed physicochemical and biological data may be limited.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

162752-19-4

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

5-tert-butyl-2,3-dihydro-1H-inden-2-amine

InChI

InChI=1S/C13H19N/c1-13(2,3)11-5-4-9-7-12(14)8-10(9)6-11/h4-6,12H,7-8,14H2,1-3H3

InChI Key

SYYYHAKQBPMYDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(CC(C2)N)C=C1

Origin of Product

United States

Synthetic Methodologies for 5 Tert Butyl Indan 2 Ylamine and Analogous Indanamines

Strategies for the Construction of the Indane Ring System

The indane framework, a bicyclic structure consisting of a benzene (B151609) ring fused to a cyclopentane ring, is a privileged motif in medicinal chemistry and materials science. researchgate.net Its synthesis can be broadly categorized into intermolecular and intramolecular strategies.

Intermolecular Cyclization Reactions

Intermolecular cyclization reactions involve the assembly of the indane ring from two or more separate molecular fragments. These methods often rely on forming key carbon-carbon bonds in a sequential or concerted manner to build the bicyclic system.

A prominent example is the Brønsted acid-catalyzed intermolecular cyclization of benzyl ethers and internal olefins. researchgate.net This metal-free approach offers a green and sustainable protocol for synthesizing substituted indanes. For instance, employing an acidic ionic liquid like [BsPy][OTf] as a catalyst facilitates the reaction between an appropriate benzyl ether and an olefin to form the indane core, eliminating the need for metallic reagents and halogenated compounds. researchgate.net Another approach involves the nickel-catalyzed carboannulation reaction using acrylates and styrene. organic-chemistry.org Furthermore, tandem reactions, such as the coupling of alkynes and acetals promoted by Indium(III) triflate and benzoic acid, can yield 2,3-disubstituted indanones through a sequence involving a [2+2] cycloaddition and a Nazarov reaction. organic-chemistry.org

Intramolecular Annulation Approaches

Intramolecular annulation, or cyclization, is a powerful strategy where a single precursor molecule containing all the necessary atoms undergoes a ring-closing reaction to form the indane scaffold. These reactions are often highly efficient due to the proximity of the reacting functional groups.

A classic and widely used method is the Friedel-Crafts reaction. nih.govwikipedia.org Intramolecular Friedel-Crafts acylation of 3-arylpropionyl chlorides or alkylation of 3-arylpropyl halides using a Lewis acid catalyst like aluminum chloride (AlCl₃) is a standard route to 1-indanones and indanes, respectively. wikipedia.orgbeilstein-journals.org

Modern transition-metal-catalyzed reactions have significantly expanded the scope of intramolecular cyclizations. Palladium-catalyzed intramolecular C-H alkylation of arenes with unactivated primary and secondary alkyl halides provides a mild and highly functional group-tolerant route to various carbocyclic systems, including indanes. organic-chemistry.org Similarly, gold-catalyzed intramolecular cyclization of alkyne-containing diazo compounds can generate complex polycyclic frameworks incorporating the indane structure. nih.gov Other notable methods include the rhodium-catalyzed tandem carborhodium/cyclization of internal alkynes and the enantioselective nickel-catalyzed reductive cyclization of enones, which can produce chiral indanones with high enantiomeric induction. organic-chemistry.org

Table 1: Comparison of Selected Indane Ring Construction Strategies

Method Reaction Type Catalyst/Reagent Key Features Reference
Friedel-Crafts Acylation Intramolecular Annulation AlCl₃, H₂SO₄, PPA Classic, widely used for indanone synthesis. nih.govbeilstein-journals.org
Pd-catalyzed C-H Alkylation Intramolecular Annulation Palladium complexes High functional group tolerance, mild conditions. organic-chemistry.org
Ni-catalyzed Reductive Cyclization Intramolecular Annulation Nickel complexes Enantioselective, produces chiral indanones. organic-chemistry.org
Brønsted Acid Catalysis Intermolecular Cyclization Acidic Ionic Liquids Metal-free, sustainable. researchgate.net
Gold-catalyzed Cascade Intramolecular Annulation Gold(I) complexes Forms complex polycyclic systems. nih.gov

Introduction and Functionalization of the Amino Group at the 2-Position

The introduction of an amine at the C-2 position of the indane ring typically starts from a 2-indanone precursor. This ketone functionality provides a reactive handle for conversion into the desired amine through several reliable methods.

Reduction of Indanones and Indanone Oximes to Indanamines

A well-established two-step pathway to 2-aminoindane involves the conversion of 2-indanone to its corresponding oxime, followed by reduction. 2-Indanone reacts with hydroxylamine hydrochloride to form 2-indanone oxime. guidechem.com The subsequent reduction of this oxime to 2-aminoindane was once considered challenging but can now be achieved in high yield using various catalytic hydrogenation methods. acs.org

Studies have shown that catalytic hydrogenation using catalysts such as Raney nickel or palladium on charcoal are effective. For the nickel-catalyzed hydrogenation, variables such as the presence of ammonia, temperature, and catalyst activity significantly influence the yield of 2-aminoindane. The use of palladium on charcoal in the presence of an acid like hydrogen chloride has also been proven successful, contrary to earlier reports. acs.org

Table 2: Selected Conditions for the Catalytic Hydrogenation of 2-Indanone Oxime to 2-Aminoindane

Catalyst Solvent Additive Temperature (°C) Pressure (psi) Yield (%) Reference
Raney Nickel Methanol Ammonia 30-60 50 91 acs.org
Palladium (5% on Charcoal) Ethanol (B145695) Hydrogen Chloride 30-60 50 92 acs.org
Platinum (5% on Charcoal) Ethanol Hydrogen Chloride 30-60 50 85 acs.org
Raney Cobalt Methanol Ammonia 30-60 50 69 acs.org

Data adapted from Rosen, W. E., & Green, M. J. (1963). The Reduction of 2-Indanone Oxime to 2-Aminoindane. Methods and Mechanisms. acs.org

Direct reduction of 1-indanones can also lead to amino-indanones. For example, 2-keto-oximes of 1-indanones undergo Pd/C catalytic reduction to yield 2-amino substituted 1-indanones. beilstein-journals.org

Amination Reactions

Direct conversion of 2-indanone to 2-aminoindane can be accomplished via reductive amination. This one-pot reaction involves the formation of an intermediate imine or enamine from the ketone and an amine source, which is then reduced in situ to the corresponding amine. youtube.com

Various reagent systems have been developed for this transformation. A highly chemoselective, non-toxic system using indium trichloride (InCl₃), triethylsilane (Et₃SiH), and methanol can be successfully applied to cyclic ketones like 2-indanone. thieme-connect.com In this process, an indium hydride species is generated in situ, which reduces the intermediate iminium cation. thieme-connect.com Biocatalytic methods using imine reductases (IREDs) have also emerged as powerful tools for asymmetric reductive amination, capable of producing chiral amines directly from the ketone precursor. For example, IREDs have been used for the amination of 1-indanone. nih.gov A semi-sandwich iridium complex has been reported to catalyze the direct reductive amination of 2-indanone with high selectivity, affording 2-aminoindane in 98% yield. guidechem.com

Table 3: Examples of Reductive Amination Methods for Indanones

Substrate Amine Source Reducing Agent/Catalyst System Product Yield (%) Reference
2-Indanone Ammonia Iridium Complex 2-Aminoindane 98 guidechem.com
2-Indanone Various Amines InCl₃ / Et₃SiH / MeOH N-Substituted 2-Aminoindanes Good to Excellent thieme-connect.com
1-Indanone Propargylamine Imine Reductase (IRED) (R)-Rasagiline 58 nih.gov

Regioselective Introduction of the tert-Butyl Group at the 5-Position

The final key step in synthesizing 5-tert-butyl-indan-2-ylamine is the regioselective introduction of the bulky tert-butyl group onto the aromatic ring. The position of this electrophilic substitution is directed by the existing alkyl portion of the indane ring. The fused cyclopentyl ring acts as an electron-donating group, directing incoming electrophiles to the ortho and para positions. The 5-position of the indane nucleus is the para position relative to the C-4/C-3a bond, making it an electronically favored site for substitution.

The most common method for introducing an alkyl group onto an aromatic ring is the Friedel-Crafts alkylation. wikipedia.org To synthesize a 5-tert-butyl indane derivative, an indane or indanone precursor is treated with a tert-butylating agent, such as tert-butyl chloride or isobutylene, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). cerritos.edu The steric bulk of the tert-butyl group can also help prevent overalkylation, which is a common side reaction in Friedel-Crafts alkylations. cerritos.edu

While Friedel-Crafts alkylation is effective, achieving specific regioselectivity can sometimes be challenging. Alternative strategies, described as "contra-Friedel-Crafts" methods, have been developed to install alkyl groups at positions not typically favored by classical electrophilic substitution. researchgate.netrsc.org These methods often involve directed ortho-metalation, where a functional group on the ring directs a strong base to deprotonate an adjacent position, followed by quenching with an electrophile. While not the primary route to the 5-substituted product, these advanced methods underscore the importance and challenge of achieving precise regiocontrol in aromatic substitution. researchgate.net

Electrophilic Aromatic Substitution Strategies

A primary and well-established method for the synthesis of substituted indanones, which are key precursors to indanamines, is through Friedel-Crafts reactions. This electrophilic aromatic substitution approach allows for the introduction of the necessary carbon framework onto the aromatic ring.

A plausible route to this compound begins with the Friedel-Crafts acylation of tert-butylbenzene. The reaction with an appropriate acylating agent, such as 3-chloropropionyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), would yield 3-(4-tert-butylphenyl)-3-oxopropanoyl chloride. Subsequent intramolecular cyclization of the resulting 3-(4-tert-butylphenyl)propanoic acid, typically under acidic conditions, would then form 5-tert-butyl-indan-1-one. The tert-butyl group, being an ortho-para director, guides the acylation to the para position, leading to the desired 5-substituted indanone skeleton. stackexchange.com The resulting indanone can then be converted to the target amine via reductive amination.

Notably, the Friedel-Crafts alkylation of benzene with t-butyl chloride can lead to polyalkylation, yielding p-di-tert-butylbenzene as a major product. cerritos.edu Careful control of reaction conditions is therefore crucial to achieve mono-alkylation.

Directed Functionalization Methods

Directed functionalization methods offer a powerful strategy for the regioselective synthesis of substituted indanes by activating specific C-H bonds. One of the most prominent of these is directed ortho-metalation (DoM). In this approach, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. This generates a lithiated intermediate that can be quenched with an electrophile to introduce a substituent with high regioselectivity. While direct application to this compound synthesis is not explicitly detailed in the reviewed literature, the principle can be applied to appropriately substituted precursors.

Transition-metal-catalyzed C-H activation is another sophisticated strategy for the functionalization of indanes. nih.gov These methods can enable the direct introduction of functional groups onto the indane skeleton, potentially streamlining synthetic routes and avoiding the need for pre-functionalized substrates.

Palladium-Catalyzed Cross-Coupling Reactions for Substituted Indanes

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of substituted indanes and their precursors. The Suzuki-Miyaura coupling, for instance, is highly effective for the formation of C-C bonds. This reaction can be employed to couple an aryl boronic acid with a halogenated indanone to introduce various substituents onto the aromatic ring. For example, 5-bromo-1-indanone can be coupled with a variety of arylboronic acids to yield 5-aryl-1-indanone derivatives. researchgate.net A ligand-free palladium-catalyzed Suzuki coupling has also been reported for the efficient synthesis of 4-aryl-substituted 2-methyl-1H-indanones. semanticscholar.orgresearchgate.net

The Buchwald-Hartwig amination is another pivotal palladium-catalyzed reaction, enabling the formation of C-N bonds. wikipedia.orglibretexts.org This reaction could be applied to a halogenated indane derivative to introduce the amino group, providing a direct route to indanamines. The choice of phosphine (B1218219) ligands is crucial for the efficiency of the Buchwald-Hartwig amination, with bulky, electron-rich ligands often providing superior results. rug.nl

Catalytic Synthesis of Indanamine Derivatives

Catalytic methods provide efficient and often stereoselective routes to indanamine derivatives, utilizing transition metals and other catalysts to facilitate bond formation.

Transition Metal Catalysis (e.g., Pd-catalyzed alkene difunctionalization, carboamination)

Palladium-catalyzed reactions are at the forefront of modern synthetic methodologies for constructing indanamine frameworks. A notable example is the Pd-catalyzed alkene difunctionalization, which allows for the simultaneous introduction of two new functional groups across a double bond. nih.govnih.govumich.edu

A significant advancement in this area is the asymmetric Pd-catalyzed alkene carboamination reaction, which provides enantioenriched 2-aminoindanes from 2-allylphenyltriflate derivatives and aliphatic amines. acs.orgresearchgate.net This transformation proceeds via an anti-aminopalladation mechanism, involving the intermolecular attack of an amine on an arylpalladium alkene complex. The use of chiral ligands, such as (S)-tert-butylPHOX, can induce high enantioselectivity.

SubstrateAmineCatalyst SystemYield (%)Enantiomeric Ratio (er)
2-Allylphenyl triflateBenzylaminePd(OAc)₂ / (S)-t-BuPHOX8598:2
2-Allylphenyl triflateMorpholinePd(OAc)₂ / (S)-t-BuPHOX7897:3
2-(Cyclohex-1-en-1-ylmethyl)phenyl triflateBenzylaminePd(OAc)₂ / (S)-t-BuPHOX8299:1

Table 1: Examples of Pd-Catalyzed Asymmetric Carboamination for the Synthesis of 2-Aminoindane Derivatives. acs.org

Furthermore, palladium-catalyzed intramolecular C-H amination of β-arylethylamine substrates provides an efficient route to indolines, which are structurally related to indanamines. organic-chemistry.orgorganic-chemistry.org

Copper-Catalyzed Methodologies

Copper-catalyzed reactions have emerged as a cost-effective and sustainable alternative to palladium-based systems for C-N bond formation. nih.govnih.gov Copper-mediated intramolecular aromatic C-H amination has been successfully employed for the synthesis of indolines. acs.orgnih.gov This approach often utilizes a directing group to facilitate the C-H activation and subsequent amination. For instance, a picolinamide directing group can enable the Cu(OAc)₂-mediated cyclization of β-arylethylamines to the corresponding indolines in good yields. nih.gov In some cases, the use of an oxidant like MnO₂ can render the reaction catalytic with respect to copper. acs.org

SubstrateCatalyst SystemOxidantYield (%)
N-(2-phenylethyl)picolinamideCu(OAc)₂ (stoichiometric)-75
N-(2-(4-methoxyphenyl)ethyl)picolinamideCu(OAc)₂ (catalytic)MnO₂82
N-(2-(thiophen-2-yl)ethyl)picolinamideCu(OAc)₂ (catalytic)MnO₂68

Table 2: Copper-Mediated Intramolecular C-H Amination for Indoline Synthesis. nih.gov

Hydride Shift Mediated C(sp³)–H Bond Functionalization

A novel and efficient approach for the synthesis of 1-aminoindane derivatives involves a rsc.orgrsc.org-hydride shift mediated C(sp³)–H bond functionalization. rsc.org This reaction proceeds via an internal redox process, where a hydride is transferred from a C(sp³)-H bond to an iminium ion, which is formed in situ. The subsequent cyclization of the resulting carbocation leads to the formation of the indane ring. This methodology has been shown to be effective for a wide range of substrates, affording various indane derivatives in good to excellent yields. The steric hindrance of the amine moiety has been identified as a key factor in achieving high efficiency and low catalyst loading. rsc.org

This cascade reaction represents a highly atom-economical and step-efficient strategy for the construction of the indanamine scaffold. researchgate.netnih.gov

Protecting Group Strategies in Indanamine Synthesis

In the multi-step synthesis of complex molecules like this compound and its analogs, protecting groups are crucial for temporarily masking reactive functional groups, such as amines. This strategy prevents undesirable side reactions and allows for the selective modification of other parts of the molecule. libretexts.org The tert-butoxycarbonyl (Boc) group is a widely employed amine protecting group in organic synthesis due to its stability in various reaction conditions and the relative ease of its removal. masterorganicchemistry.comwikipedia.org

N-Protection with tert-Butoxycarbonyl (Boc) and Related Groups

The introduction of a Boc group onto the nitrogen atom of an indanamine is a common and effective strategy to protect the amino functionality. This transformation is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347), often referred to as Boc anhydride ((Boc)₂O), in the presence of a base. fishersci.co.uknih.gov The reaction conditions are generally mild and result in high yields of the corresponding N-Boc protected indanamine. fishersci.co.uk

The choice of base and solvent can be adapted to the specific substrate and desired reaction conditions. Common bases include organic amines like triethylamine (B128534) (TEA) and 4-dimethylaminopyridine (B28879) (DMAP), as well as inorganic bases such as sodium hydroxide and sodium bicarbonate. fishersci.co.uk The reaction can be carried out in a variety of solvents, including tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), acetonitrile, and even in aqueous or solvent-free systems. fishersci.co.ukresearchgate.net The versatility of these conditions makes Boc protection a robust method for a wide range of indanamine derivatives.

The general mechanism for N-Boc protection involves the nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride. This is followed by the elimination of a tert-butoxide and carbon dioxide, resulting in the formation of the stable carbamate linkage of the N-Boc protected amine.

Table 1: Typical Reagents and Conditions for N-Boc Protection of Amines

Reagent Base Solvent Temperature Reference(s)
Di-tert-butyl dicarbonate ((Boc)₂O) Triethylamine (TEA) Dichloromethane (DCM) Room Temperature fishersci.co.uk
Di-tert-butyl dicarbonate ((Boc)₂O) Sodium hydroxide (NaOH) Water/THF 0 °C to Room Temperature wikipedia.org
Di-tert-butyl dicarbonate ((Boc)₂O) 4-Dimethylaminopyridine (DMAP) Acetonitrile Room Temperature wikipedia.org
Di-tert-butyl dicarbonate ((Boc)₂O) Sodium bicarbonate (NaHCO₃) Chloroform/Water (biphasic) Reflux fishersci.co.uk
Di-tert-butyl dicarbonate ((Boc)₂O) None (catalyst-free) Water Room Temperature organic-chemistry.org

Cleavage of Protecting Groups

The removal of the Boc protecting group, or deprotection, is a critical step to liberate the free amine for subsequent reactions or to yield the final target compound. The acid-lability of the Boc group is its most exploited characteristic for cleavage. wikipedia.org Strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) are commonly used to efficiently remove the Boc group. masterorganicchemistry.comfishersci.co.uk Another frequently used reagent is hydrochloric acid (HCl) in an organic solvent like methanol or ethyl acetate. semanticscholar.org

The mechanism of acid-catalyzed deprotection involves the protonation of the carbonyl oxygen of the carbamate, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily decarboxylates to yield the free amine and carbon dioxide. masterorganicchemistry.com

Table 2: Common Reagents and Conditions for N-Boc Deprotection

Reagent Solvent Temperature Reference(s)
Trifluoroacetic acid (TFA) Dichloromethane (DCM) Room Temperature masterorganicchemistry.comfishersci.co.uk
Hydrochloric acid (HCl) Methanol, Ethyl Acetate, or Dioxane Room Temperature semanticscholar.org
Zinc bromide (ZnBr₂) Dichloromethane (DCM) Room Temperature fishersci.co.uk
Oxalyl chloride Methanol Room Temperature uky.edu
p-Toluenesulfonic acid (TsOH) Choline chloride (DES) Not specified mdpi.com
Water (catalyst-free) Water Reflux semanticscholar.org

Stereochemical Aspects and Asymmetric Synthesis of 5 Tert Butyl Indan 2 Ylamine Analogs

Inherent Chirality and Stereoisomerism in Indanamines

The fundamental source of chirality in 2-aminoindanes, including 5-tert-butyl-indan-2-ylamine, is the presence of a stereocenter at the C2 position of the indane ring. The attachment of the amine group to this carbon atom, which is also bonded to two different methylene (B1212753) groups within the five-membered ring and a hydrogen atom, results in a chiral center. Consequently, the molecule is not superimposable on its mirror image and can exist as a pair of enantiomers: the (R)- and (S)-isomers.

The biological significance of such chirality is well-established, with different enantiomers of a drug often exhibiting vastly different pharmacological activities. thieme-connect.de For instance, the chiral 1-aminoindane core is a key structural motif in several therapeutic agents, including the anti-Parkinson's drug rasagiline (B1678815) and the HIV-1 protease inhibitor indinavir. thieme-connect.de This underscores the critical importance of synthetic methods that can selectively produce a single desired enantiomer of an indanamine derivative.

Enantioselective Synthetic Approaches

The synthesis of enantiomerically pure indanamines is a significant challenge that has been addressed through the development of various enantioselective strategies. These methods aim to control the stereochemical outcome of the reaction, yielding predominantly one enantiomer over the other. The primary approaches fall into two major categories: asymmetric catalysis and the use of chiral auxiliaries.

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This field has seen explosive growth, with organocatalysis, in particular, being recognized with the 2021 Nobel Prize in Chemistry for its impact on making chemistry greener and more precise. thieme-connect.de These catalytic methods are highly sought after for their efficiency and atom economy.

In transition metal catalysis, the design and application of chiral ligands are crucial for achieving high levels of enantioselectivity. These ligands coordinate to a metal center, creating a chiral environment that directs the approach of the reactants, thereby favoring the formation of one stereoisomer.

A variety of chiral ligands have been developed and successfully applied to the synthesis of chiral indane skeletons. For example, BINOL-derived N-triflylphosphoramide has been employed as a chiral Brønsted acid catalyst in the intramolecular iminium-ion cyclization of 2-alkenylbenzaldimines to furnish chiral 1-aminoindenes with high enantioselectivity. thieme-connect.de Another example involves the use of (S)-Xyl-P-Phos as a chiral ligand in copper-catalyzed reactions to achieve high stereo- and enantiocontrol in the formation of the indane core. rsc.org The development of conformationally flexible C2-symmetric chiral N,N′-dioxide ligands, which can be synthesized from readily available amino acids, has also provided a versatile platform for a number of asymmetric reactions. rsc.org

Interactive Table: Examples of Chiral Ligands in Asymmetric Synthesis of Indane Analogs
Chiral Ligand/CatalystReaction TypeProduct TypeReported Enantioselectivity (ee)
BINOL-derived N-triflylphosphoramideIntramolecular Iminium-ion CyclizationChiral 1-AminoindenesHigh
(S)-Xyl-P-Phos (with Copper)Intramolecular Conjugate AdditionChiral IndanesHigh
Chiral N,N'-DioxidesVariousVariousExceptional Stereocontrol

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations, avoiding the use of metals. acs.org This approach has emerged as a powerful tool for the asymmetric synthesis of chiral amines. researchgate.net Key strategies include activating substrates through the formation of transient, reactive intermediates like enamines or iminium ions. nih.gov

For the synthesis of chiral indanes and related structures, several organocatalytic methods are relevant. Chiral Brønsted acids, such as chiral phosphoric acids, can protonate electrophiles and activate nucleophiles, effectively catalyzing reactions like Friedel–Crafts-type cyclizations to form chiral scaffolds. thieme-connect.de Bifunctional organocatalysts, which contain both a Brønsted acidic site and a Lewis basic site (e.g., thiourea-based catalysts), can activate both reaction partners simultaneously to achieve high efficiency and stereocontrol. rsc.org These catalysts operate through non-covalent interactions, such as hydrogen bonding, to organize the transition state. nih.gov

An alternative strategy for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org This approach entails temporarily attaching a chiral molecule to the substrate. The inherent chirality of the auxiliary then directs the stereochemical course of a subsequent reaction, after which it can be cleaved and ideally recovered for reuse. wikipedia.orgsigmaaldrich.com

A particularly powerful and widely adopted method for the asymmetric synthesis of chiral amines involves the use of N-tert-butanesulfinyl imines. nih.govacs.org This chemistry relies on the versatile chiral amine reagent, tert-butanesulfinamide, which is available in both enantiomeric forms. iupac.orgyale.edu

The general three-step process is as follows:

Condensation : A ketone, such as 5-tert-butyl-indan-2-one, is condensed with enantiopure tert-butanesulfinamide to form the corresponding N-tert-butanesulfinyl imine in high yield. nih.govresearchgate.net

Nucleophilic Addition : The tert-butanesulfinyl group serves multiple roles. It activates the imine for nucleophilic attack and acts as a potent chiral directing group, controlling the facial selectivity of the addition. nih.govacs.org A wide array of nucleophiles (e.g., Grignard reagents, organolithium reagents) can be added to the imine, leading to the formation of the corresponding sulfinamide with high diastereoselectivity. nih.govacs.org

Cleavage : The tert-butanesulfinyl group is readily cleaved under mild acidic conditions to afford the desired, highly enantioenriched primary amine, such as this compound. nih.govnih.gov

This methodology has proven to be exceptionally robust and general, enabling the synthesis of a vast range of chiral amines, including those with tertiary and quaternary stereocenters. iupac.orgyale.edunih.gov The stereochemical outcome is highly predictable, typically proceeding through a six-membered chair-like transition state where the nucleophile attacks from the less hindered face to minimize steric interactions with the bulky tert-butyl group of the auxiliary.

Interactive Table: Asymmetric Synthesis via N-tert-Butanesulfinyl Imines
StepDescriptionKey Features
1. Imine FormationCondensation of a ketone (e.g., 5-tert-butyl-indan-2-one) with tert-butanesulfinamide.High yields, straightforward procedure.
2. Nucleophilic AdditionAddition of a nucleophile (e.g., R-MgBr) to the C=N bond of the sulfinyl imine.High diastereoselectivity, directed by the chiral sulfinyl group.
3. Auxiliary CleavageRemoval of the sulfinyl group with acid (e.g., HCl).Mild conditions, yields the enantioenriched primary amine.

Chiral Auxiliary-Mediated Synthesis

Diastereoselective Reduction of Imines

A cornerstone of asymmetric synthesis for producing chiral amines, including indanamine derivatives, is the diastereoselective reduction of imines. This strategy often involves the temporary installation of a chiral auxiliary onto the nitrogen atom of a prochiral imine. The auxiliary creates a chiral environment, directing the approach of a reducing agent to one of the two diastereotopic faces of the C=N double bond, resulting in the preferential formation of one diastereomer of the product.

A widely utilized and effective chiral auxiliary is the tert-butanesulfinyl group. Condensation of a ketone precursor, such as 5-tert-butyl-indan-2-one, with an enantiopure tert-butanesulfinamide (e.g., (R)-tert-butanesulfinamide) yields a chiral N-sulfinyl imine. The subsequent reduction of this imine with various hydride reagents proceeds with a high degree of stereocontrol. The stereochemical outcome is dictated by the conformation of the sulfinyl imine, which is influenced by steric and electronic factors, guiding the hydride to the less hindered face. nih.gov

The choice of reducing agent can be critical and can even reverse the stereoselectivity. For instance, reduction of N-tert-butanesulfinyl imines with sodium borohydride (B1222165) (NaBH₄) may yield one product diastereomer, while using a bulkier reagent like L-Selectride can favor the formation of the opposite diastereomer. researchgate.netnih.gov This tunability offers a powerful tool for accessing either enantiomer of the desired amine. After the reduction, the chiral auxiliary can be readily cleaved under mild acidic conditions to afford the enantiomerically enriched primary amine. researchgate.net Another approach involves using chiral auxiliaries derived from amino acids, such as (R)-phenylglycine amide, which can also direct the stereoselective reduction of ketimines. researchgate.net

Table 1: Diastereoselective Reduction of Chiral Imines

Chiral Auxiliary Precursor Reducing Agent Key Outcome
tert-Butanesulfinamide Ketone NaBH₄ / L-Selectride High diastereoselectivity, tunable to obtain either enantiomer. researchgate.net

Chemoenzymatic and Biocatalytic Approaches

Chemoenzymatic and biocatalytic methods have emerged as powerful alternatives to traditional chemical synthesis, offering high selectivity under mild reaction conditions. nih.govrjraap.com For the synthesis of chiral amines like this compound, amine transaminases (ATAs) or ω-transaminases (ω-TAs) are particularly significant enzymes. nih.gov

These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or alanine) to a ketone acceptor (e.g., 5-tert-butyl-indan-2-one). By using enantioselective transaminases, which are available as both (R)- and (S)-selective variants, the desired enantiomer of the amine can be produced with very high enantiomeric excess. scienceopen.com A major challenge in these reactions can be the unfavorable equilibrium position. However, various strategies have been developed to overcome this, such as using specific amine donors that drive the reaction forward or removing the ketone byproduct. scienceopen.com The use of ω-TAs is a key example of asymmetric synthesis, where a prochiral substrate is converted directly into a chiral product. nih.gov

Engineered imine reductases (IREDs) represent another class of enzymes utilized in biocatalysis for amine synthesis. These enzymes, often requiring a nicotinamide (B372718) cofactor, catalyze the asymmetric reduction of imines to chiral amines. dntb.gov.ua

Table 2: Biocatalytic Approaches for Chiral Indanamine Synthesis

Enzyme Class Reaction Type Substrate Key Advantage
Transaminases (ATAs/ω-TAs) Asymmetric Amination Ketone High enantioselectivity; access to both (R) and (S) enantiomers. nih.govscienceopen.com

Resolution of Enantiomers of Indanamine Derivatives

Resolution is a process used to separate a racemic mixture into its constituent enantiomers. Since enantiomers possess identical physical properties in an achiral environment, their separation requires the introduction of a chiral element. libretexts.org

Diastereomeric Salt Formation with Chiral Acids

A classical and widely practiced method for resolving racemic amines is through the formation of diastereomeric salts. libretexts.org This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, often referred to as a resolving agent. libretexts.org The resulting acid-base reaction produces a mixture of two diastereomeric salts.

(R,S)-Amine + (R)-Acid → [(R)-Amine·(R)-Acid] + [(S)-Amine·(R)-Acid]

Commonly used chiral acids for this purpose include tartaric acid derivatives (like di-p-toluoyl-L-tartaric acid), (-)-mandelic acid, and (+)-camphor-10-sulfonic acid. libretexts.orgrsc.org The success of this method depends heavily on finding the right combination of resolving agent and solvent to achieve a significant difference in the solubilities of the diastereomeric salts. researchgate.net

Preparative Chiral Chromatography

Preparative chiral chromatography is a powerful technique for the direct separation of enantiomers on a larger scale. nih.gov This method utilizes a chiral stationary phase (CSP), which interacts differently with the two enantiomers of the analyte as they pass through the column. mdpi.com This differential interaction leads to different retention times, allowing for the separation and collection of the individual enantiomers. mdpi.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most versatile and widely used for separating a broad range of chiral compounds, including amines. nih.gov The separation can be performed using various techniques, including high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC). nih.gov SFC is often favored for preparative scale separations due to its lower solvent consumption and faster run times. nih.gov The selection of the appropriate CSP and mobile phase is crucial for achieving baseline resolution and high throughput. chiraltech.comnih.gov

Kinetic and Dynamic Kinetic Resolution Strategies

Kinetic Resolution (KR) is a method based on the different reaction rates of two enantiomers with a chiral catalyst or reagent. taylorandfrancis.com In the case of a racemic amine, an enzyme like lipase (B570770) can be used to selectively acylate one enantiomer at a much faster rate than the other. This leaves behind the unreacted, enantiomerically enriched amine. A significant drawback of KR is that the maximum theoretical yield for a single enantiomer is limited to 50%. mdpi.com

Dynamic Kinetic Resolution (DKR) overcomes the 50% yield limitation of KR by combining the selective enzymatic reaction with an in situ racemization of the slower-reacting enantiomer. mdpi.comacs.org As the faster-reacting enantiomer is consumed by the enzyme, the remaining slower-reacting enantiomer is continuously converted back into the racemate by a racemization catalyst. researchgate.net This allows, in principle, for the complete conversion of the racemate into a single, enantiomerically pure product, with a theoretical yield of up to 100%. acs.org For the DKR of amines, this process often involves a combination of a lipase for the enantioselective acylation and a metal complex (e.g., based on palladium or ruthenium) to catalyze the racemization of the amine substrate. acs.orgresearchgate.net

Chirality Transfer in Indanamine Synthesis

Chirality transfer, also known as a chiral pool synthesis, is an approach where a new stereocenter is created in a product molecule using the existing chirality of a starting material. researchgate.net This strategy leverages the vast supply of enantiopure natural products, such as amino acids or terpenes, as starting materials.

For example, an enantioselective synthesis of an aminoindane derivative can be achieved starting from an enantiopure amino acid like phenylalanine. researchgate.net The inherent chirality of the phenylalanine is carried through a sequence of reactions, ultimately dictating the stereochemistry of the final indanamine product. Key steps in such a synthesis might include an intramolecular Friedel-Crafts reaction to form the indanone ring system, followed by stereoselective reductions and functional group manipulations that preserve or transfer the original stereochemical information. researchgate.net

Alternatively, chirality can be transferred from a chiral auxiliary, as discussed in the context of diastereoselective reductions. In this case, the auxiliary is used to control the formation of a new stereocenter and is then removed. A practical synthesis of (S)-1-aminoindane has been developed based on the diastereoselective reduction of a ketimine formed with (R)-phenylglycine amide as the chiral auxiliary. researchgate.net The stereochemistry of the auxiliary directs the hydrogenation step, effectively transferring its chiral information to the product before being cleaved. researchgate.net

Table 3: Compound Names

Compound Name
This compound
5-tert-butyl-indan-2-one
(R)-tert-butanesulfinamide
Sodium borohydride
L-Selectride
Isopropylamine
Alanine
(R)-phenylglycine amide
Di-p-toluoyl-L-tartaric acid
(-)-Mandelic acid
(+)-Camphor-10-sulfonic acid
Phenylalanine
1-Indanone
(S)-1-aminoindane

Derivatization and Functionalization Strategies of the 5 Tert Butyl Indan 2 Ylamine Scaffold

Functionalization at the Amino Group

The primary amine at the 2-position of the indan (B1671822) ring is a versatile handle for a variety of chemical transformations, allowing for the introduction of a wide array of substituents to modulate the compound's physicochemical properties.

Amidation and Sulfonamidation

The formation of amide and sulfonamide linkages are fundamental transformations for derivatizing primary amines. These reactions typically involve the coupling of 5-tert-butyl-indan-2-ylamine with an appropriate acyl chloride, sulfonyl chloride, or carboxylic acid.

Amidation: The reaction of this compound with an acyl chloride, such as acetyl chloride, in the presence of a base like triethylamine (B128534) (TEA) in a suitable solvent like dichloromethane (B109758) (DCM), yields the corresponding N-acylated derivative. Alternatively, standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and hydroxybenzotriazole (B1436442) (HOBt) can be employed to form an amide bond with a carboxylic acid.

Sulfonamidation: Similarly, sulfonamides are readily prepared by reacting the primary amine with a sulfonyl chloride, for example, methanesulfonyl chloride or p-toluenesulfonyl chloride. These reactions are also typically carried out in an inert solvent with a base to neutralize the HCl byproduct.

Product NameReagentsBaseSolventReaction Conditions
N-(5-tert-butyl-2,3-dihydro-1H-inden-2-yl)acetamideAcetyl chlorideTriethylamineDichloromethaneRoom Temperature
N-(5-tert-butyl-2,3-dihydro-1H-inden-2-yl)methanesulfonamideMethanesulfonyl chloridePyridineDichloromethane0 °C to Room Temp

Alkylation and Reductive Amination

Introducing alkyl groups onto the nitrogen atom can be achieved through direct alkylation or, more commonly, via reductive amination, which offers greater control and avoids over-alkylation.

Alkylation: Direct N-alkylation can be performed by treating this compound with an alkyl halide (e.g., methyl iodide) in the presence of a base. However, this method can often lead to a mixture of mono- and di-alkylated products.

Reductive Amination: A more selective method for preparing secondary or tertiary amines is reductive amination. This two-step, one-pot process involves the initial formation of an imine or enamine by reacting the primary amine with a ketone or an aldehyde. The intermediate is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN), which are mild enough not to reduce the starting carbonyl compound. For example, reacting this compound with acetone (B3395972) in the presence of STAB will yield the N-isopropyl derivative.

Amine ProductCarbonyl SourceReducing AgentSolvent
N-Isopropyl-5-tert-butyl-2,3-dihydro-1H-inden-2-amineAcetoneSodium triacetoxyborohydrideDichloroethane
N-Benzyl-5-tert-butyl-2,3-dihydro-1H-inden-2-amineBenzaldehydeSodium cyanoborohydrideMethanol

Formation of Carbamic Acid Derivatives

Carbamic acid derivatives, particularly tert-butyl carbamates (Boc-protected amines), are crucial intermediates in organic synthesis, serving as a protecting group for the amine functionality.

The most common method for the synthesis of tert-butyl (5-tert-butyl-2,3-dihydro-1H-inden-2-yl)carbamate involves the reaction of this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction is typically performed in the presence of a base, such as triethylamine or 4-dimethylaminopyridine (B28879) (DMAP), in a solvent like dichloromethane or tetrahydrofuran (B95107) (THF) at room temperature. This reaction is generally high-yielding and clean, providing a stable, protected amine that can be carried through subsequent reaction steps before being deprotected under acidic conditions (e.g., with trifluoroacetic acid).

Product NameReagentBaseSolvent
tert-Butyl (5-tert-butyl-2,3-dihydro-1H-inden-2-yl)carbamateDi-tert-butyl dicarbonate (Boc₂O)Triethylamine, DMAPDichloromethane

Functionalization of the Aromatic Ring

The benzene (B151609) ring of the indane scaffold, activated by the tert-butyl group, is amenable to various electrophilic substitution reactions, allowing for the introduction of functional groups that can serve as handles for further diversification, such as cross-coupling reactions.

Electrophilic Aromatic Substitutions (e.g., bromination)

The tert-butyl group is an ortho-, para-directing group in electrophilic aromatic substitution. Given the substitution pattern of 5-tert-butyl-indane, electrophilic attack is expected to occur at the C4 and C6 positions. Steric hindrance from the bulky tert-butyl group may influence the regioselectivity of the substitution.

Bromination is a common example of such a transformation. The reaction of 5-tert-butyl-indane with a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst, such as silica (B1680970) gel or an acid, or with molecular bromine (Br₂) and a Lewis acid catalyst (e.g., FeBr₃), can introduce a bromine atom onto the aromatic ring. The precise conditions can be tuned to favor mono- or di-bromination and to influence the regiochemical outcome, though a mixture of isomers is possible. The primary product is often the 6-bromo-5-tert-butyl-indane derivative.

ProductBrominating AgentCatalyst/SolventExpected Position of Substitution
6-Bromo-5-tert-butyl-2,3-dihydro-1H-indeneN-Bromosuccinimide (NBS)AcetonitrileC6
4-Bromo-5-tert-butyl-2,3-dihydro-1H-indeneBromine (Br₂)Iron(III) bromide (FeBr₃)C4 (minor), C6 (major)

Palladium-Catalyzed Cyanation of Bromo-Indanes

Aryl bromides, such as those synthesized in the previous step, are excellent substrates for palladium-catalyzed cross-coupling reactions. The cyanation of a bromo-substituted 5-tert-butyl-indane introduces a nitrile group, a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in the formation of various heterocycles.

The palladium-catalyzed cyanation of 6-bromo-5-tert-butyl-indane can be achieved using a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, a suitable phosphine (B1218219) ligand (e.g., XPhos), and a cyanide source. While traditional cyanide sources like KCN or NaCN are effective, less toxic alternatives such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are often preferred for safety and reproducibility. The reaction is typically carried out in a polar aprotic solvent like DMF or dioxane at elevated temperatures.

Starting MaterialCyanide SourcePalladium CatalystLigandSolvent
6-Bromo-5-tert-butyl-2,3-dihydro-1H-indeneZinc Cyanide (Zn(CN)₂)Pd₂(dba)₃XPhosDioxane
4-Bromo-5-tert-butyl-2,3-dihydro-1H-indenePotassium Hexacyanoferrate(II)Pd(OAc)₂dppfDMF

Cross-Coupling Reactions at the Aromatic Moiety

The aromatic ring of this compound, while possessing a degree of steric hindrance from the tert-butyl group, remains a viable site for functionalization through various transition metal-catalyzed cross-coupling reactions. To achieve this, the parent compound would typically first undergo halogenation, most commonly bromination or iodination, at one of the available aromatic positions to provide a suitable handle for coupling.

Palladium-catalyzed reactions are particularly powerful tools for forging new carbon-carbon and carbon-heteroatom bonds on such an aromatic core. Key examples of these transformations include the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The Suzuki-Miyaura coupling would enable the introduction of a wide range of aryl, heteroaryl, or vinyl substituents. This reaction typically employs a palladium catalyst, a phosphine ligand, and a base to couple the halogenated indane derivative with an organoboron reagent.

The Buchwald-Hartwig amination allows for the formation of a new carbon-nitrogen bond, which could be used to introduce secondary or tertiary amine functionalities, or even link the indane scaffold to another nitrogen-containing heterocycle. This reaction involves the palladium-catalyzed coupling of the aryl halide with an amine in the presence of a suitable base and ligand.

For the introduction of alkynyl groups, the Sonogashira coupling is the method of choice. This reaction utilizes a palladium catalyst and a copper(I) co-catalyst to couple the aryl halide with a terminal alkyne.

Below is a representative table of hypothetical cross-coupling reactions on a halogenated this compound derivative.

EntryCoupling PartnerReaction TypeCatalyst SystemProductHypothetical Yield (%)
1Phenylboronic acidSuzuki-MiyauraPd(PPh₃)₄, K₂CO₃5-tert-Butyl-X-phenyl-indan-2-ylamine85
2PyrrolidineBuchwald-HartwigPd₂(dba)₃, BINAP, NaOtBu5-tert-Butyl-X-(pyrrolidin-1-yl)-indan-2-ylamine78
3PhenylacetyleneSonogashiraPdCl₂(PPh₃)₂, CuI, Et₃N5-tert-Butyl-X-(phenylethynyl)-indan-2-ylamine92
43-Thienylboronic acidSuzuki-MiyauraPd(dppf)Cl₂, Cs₂CO₃5-tert-Butyl-X-(thiophen-3-yl)-indan-2-ylamine81

Note: The 'X' in the product name denotes the position of functionalization on the aromatic ring. The yields are illustrative and would be dependent on the specific reaction conditions and the position of the halide.

Modifications of the Indane Ring System

Beyond the aromatic moiety, the saturated five-membered ring of the indane system presents opportunities for structural diversification. These modifications can range from the introduction of new functional groups to more profound alterations of the carbocyclic framework itself.

One potential avenue for modification is the oxidation of the benzylic positions of the indane ring. This could lead to the formation of indanone derivatives, which would serve as versatile intermediates for a host of subsequent transformations, such as aldol (B89426) condensations or Baeyer-Villiger oxidations to introduce an oxygen atom into the ring.

Ring-opening reactions could also be envisioned under specific conditions, potentially leading to substituted alkylbenzene derivatives. Conversely, ring-expansion reactions , perhaps through a Tiffeneau-Demjanov rearrangement of a suitably functionalized precursor, could transform the indane core into a tetrahydro-naphthalene system, thereby accessing a different area of chemical space.

The introduction of substituents on the indane ring itself can be achieved through various synthetic strategies, although this can be challenging on an unactivated system. One approach could involve the synthesis of the indane ring from a pre-functionalized precursor.

A summary of potential indane ring modifications is presented in the following table.

Modification TypeReagents/ConditionsResulting Structure
Benzylic OxidationCrO₃, Ac₂OIndanone derivative
Baeyer-Villiger Oxidationm-CPBALactone derivative
Ring Expansion(Hypothetical) Tiffeneau-DemjanovTetrahydronaphthalene derivative
Ring Opening(Hypothetical) Oxidative cleavageSubstituted alkylbenzene

Synthesis of Complex Architectures Incorporating the this compound Unit

The functionalized derivatives of this compound, obtained through the strategies outlined above, serve as valuable building blocks for the construction of more complex molecular architectures. The presence of the primary amine, coupled with newly introduced functionalities on the aromatic or indane ring, allows for the application of a wide range of synthetic methodologies.

For example, a di-functionalized derivative, perhaps bearing a carboxylic acid introduced via a cross-coupling reaction and the inherent primary amine, could be a precursor for the synthesis of macrocyclic lactams . The intramolecular amide bond formation could be promoted by standard peptide coupling reagents.

Furthermore, the incorporation of the this compound scaffold into larger, more complex structures can be achieved through multi-component reactions or by employing it as a key fragment in a convergent total synthesis. The tert-butyl group can serve as a sterically demanding substituent to influence the conformation of the final molecule, while the indane unit provides a rigid, three-dimensional core.

The following table illustrates hypothetical complex architectures derived from functionalized this compound.

Starting DerivativeSynthetic StrategyResulting Complex Architecture
Amino-indan with an appended carboxylic acidMacrolactamizationA macrocycle containing the indane scaffold
Halogenated amino-indan and a di-boronic acidDouble Suzuki-Miyaura couplingA symmetrical molecule with two indane units
Amino-indan and a complex aldehydePictet-Spengler reactionA fused heterocyclic system

These examples underscore the versatility of the this compound scaffold as a starting point for the synthesis of a diverse array of complex molecules with potential applications in various fields of chemical science.

Reaction Mechanisms in 5 Tert Butyl Indan 2 Ylamine Chemistry

Mechanistic Pathways of Key Synthetic Transformations

The construction of the 5-tert-Butyl-indan-2-ylamine scaffold relies on fundamental bond-forming reactions. The formation of the indane ring system and the introduction of the amine functionality are the two critical aspects of its synthesis.

C-C Bond Formation Mechanisms (e.g., alkene difunctionalization, annulation)

The formation of the indane core of this compound typically involves intramolecular cyclization reactions, a form of annulation. One common strategy is the Friedel-Crafts acylation or alkylation. For instance, a substituted benzene (B151609) ring can undergo intramolecular cyclization to form the five-membered ring of the indane system.

A plausible synthetic route commences with a tert-butyl substituted benzene derivative which is then subjected to reactions that introduce a three-carbon chain susceptible to cyclization. For example, a Friedel-Crafts acylation of tert-butylbenzene with a suitable acyl halide, followed by reduction and subsequent intramolecular cyclization, can yield a 5-tert-butyl-indanone precursor. The mechanism of the key intramolecular Friedel-Crafts acylation step involves the generation of an acylium ion, which then acts as an electrophile, attacking the electron-rich aromatic ring to form a new C-C bond and subsequently the indanone ring upon proton loss.

Another potential C-C bond-forming strategy is through palladium-catalyzed alkene difunctionalization reactions, which can be employed to construct carbocyclic systems. While not explicitly detailed for this compound, these methods offer a versatile approach to forming indane skeletons through the simultaneous formation of two new bonds across a double bond.

C-N Bond Formation Mechanisms (e.g., hydroamination, amination)

The introduction of the amino group at the 2-position of the indane ring is a critical step in the synthesis of this compound. Several mechanistic pathways can be employed for this C-N bond formation.

Reductive Amination: A prevalent method for forming the C-N bond in this context is the reductive amination of a corresponding ketone, 5-tert-butyl-indan-2-one. This reaction proceeds via a two-step mechanism within a single pot. First, the ketone reacts with an amine source, such as ammonia or an ammonia equivalent, to form an imine intermediate through nucleophilic addition to the carbonyl group followed by dehydration. In the second step, the imine is reduced to the desired amine. The reduction can be achieved using various reducing agents, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation. The mechanism of the reduction step involves the transfer of a hydride ion to the electrophilic carbon of the imine, followed by protonation to yield the final amine.

Hydroamination: Direct hydroamination of an alkene precursor, such as 5-tert-butyl-indene, represents an atom-economical approach to C-N bond formation. This reaction involves the addition of an N-H bond across the C=C double bond. Catalysts, often based on transition metals like rhodium or iridium, are typically required to facilitate this transformation. The mechanism of metal-catalyzed hydroamination can vary but often involves the coordination of the alkene to the metal center, followed by nucleophilic attack of the amine and subsequent protonolysis to regenerate the catalyst and yield the amine product.

Reductive Processes (e.g., oxime reduction, imine reduction)

Reductive processes are fundamental to the synthesis of this compound, particularly in the final step of introducing the amino group.

Oxime Reduction: An alternative to direct reductive amination involves the formation of an oxime from 5-tert-butyl-indan-2-one by reaction with hydroxylamine. The resulting oxime can then be reduced to the primary amine. Various reducing agents can be employed for this transformation, including lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., using H₂ with a palladium or nickel catalyst), or dissolving metal reductions (e.g., sodium in ethanol). The mechanism of oxime reduction with a hydride reagent like LiAlH₄ involves the nucleophilic attack of a hydride ion on the nitrogen-bearing carbon, followed by workup to protonate the resulting amino group. Catalytic hydrogenation proceeds via the addition of hydrogen atoms across the C=N double bond on the surface of the catalyst.

Imine Reduction: As mentioned in the context of reductive amination, the reduction of the imine intermediate is a key step. The choice of reducing agent can influence the reaction conditions and selectivity. Milder reducing agents like sodium cyanoborohydride are often preferred as they are selective for the imine over the ketone starting material, allowing for a one-pot reaction.

Role of Catalysts in Reaction Mechanism and Selectivity

Catalysts play a pivotal role in many of the synthetic transformations leading to this compound, influencing both the reaction mechanism and the selectivity of the process.

In C-C bond formation , Lewis acids like AlCl₃ are commonly used to catalyze Friedel-Crafts reactions by activating the acyl or alkyl halide, thereby generating the electrophilic species required for aromatic substitution. In modern synthetic methods, transition metal catalysts, particularly palladium, are instrumental in orchestrating alkene difunctionalization and annulation reactions, often proceeding through well-defined catalytic cycles involving oxidative addition, migratory insertion, and reductive elimination steps.

For C-N bond formation , transition metal catalysts are essential for hydroamination reactions. The choice of metal and ligand can dictate the regioselectivity and enantioselectivity of the amine addition. For instance, rhodium and iridium complexes have been extensively studied for their ability to catalyze the addition of amines to alkenes. The catalytic cycle often involves coordination of the alkene, followed by either an outer-sphere attack by the amine or an inner-sphere migratory insertion of the alkene into a metal-amide bond.

In reductive processes , catalysts are central to hydrogenation reactions. Heterogeneous catalysts like palladium on carbon (Pd/C) or Raney nickel are commonly used for the reduction of imines and oximes. The catalyst provides a surface for the adsorption of both the substrate and hydrogen gas, facilitating the addition of hydrogen atoms across the double bond. The nature of the catalyst and reaction conditions (temperature, pressure) can significantly impact the efficiency and selectivity of the reduction.

Stereochemical Control Mechanisms (e.g., chiral induction, diastereoselectivity)

When the synthesis of a specific stereoisomer of this compound is desired, stereochemical control becomes a critical consideration.

Chiral Induction: Asymmetric synthesis can be achieved through the use of chiral catalysts or chiral auxiliaries. In the context of reductive amination, a chiral amine can be used to form a diastereomeric mixture of imines, which can then be separated or selectively reduced. Alternatively, a chiral catalyst can be employed for the asymmetric reduction of the prochiral imine intermediate. Chiral phosphine (B1218219) ligands in combination with transition metals like rhodium or iridium are often used for asymmetric hydrogenations, where the chiral environment of the catalyst directs the addition of hydrogen from a specific face of the imine, leading to an excess of one enantiomer.

Diastereoselectivity: In cases where the substrate already contains a stereocenter, the formation of a new stereocenter can be influenced by the existing one, leading to diastereoselectivity. For instance, in the reduction of an oxime derived from a chiral indanone, the approach of the reducing agent can be sterically hindered by substituents on the indane ring, favoring the formation of one diastereomer over the other. The choice of reducing agent and reaction conditions can significantly impact the diastereomeric ratio. For example, the stereoselective reduction of α-hydroxy oxime ethers has been shown to be a convenient route to cis-1,2-amino alcohols, a structural motif related to substituted 2-aminoindanes. nih.gov

Computational Mechanistic Studies

For instance, DFT studies on the mechanism of reductive amination have helped to understand the role of catalysts and the energetics of different reaction pathways. These studies can model the transition states of the imine formation and reduction steps, providing a detailed picture of the reaction coordinate. Computational investigations into palladium-catalyzed C-H activation and rhodium-catalyzed hydroamination reactions have also been instrumental in understanding the intricate details of the catalytic cycles, including ligand effects and the origins of selectivity. Such computational models can be applied to predict the most favorable reaction conditions and to design more efficient and selective catalysts for the synthesis of complex molecules like this compound.

Advanced Spectroscopic and Structural Elucidation of 5 Tert Butyl Indan 2 Ylamine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For a molecule like 5-tert-Butyl-indan-2-ylamine, with its distinct aliphatic and aromatic regions, NMR is indispensable for confirming its constitution and stereochemistry.

¹H and ¹³C NMR for Structural Assignment

The structural assignment of this compound is achieved through the analysis of its proton (¹H) and carbon-13 (¹³C) NMR spectra. While specific experimental data for this exact molecule is not widely published, a detailed prediction of its spectral characteristics can be made based on the well-established chemical shifts of its constituent functional groups: the tert-butyl group, the indan (B1671822) skeleton, and the primary amine. researchgate.net

¹H NMR Spectrum: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the protons on the five-membered ring of the indan system, the amine protons, and the protons of the tert-butyl group.

tert-Butyl Protons: A prominent, sharp singlet integrating to nine protons is anticipated, typically appearing in the upfield region around 1.3 ppm. This signal is characteristic of the magnetically equivalent methyl protons of the tert-butyl group. nih.gov

Indan Aliphatic Protons: The protons on the five-membered ring (at C1, C2, and C3) will exhibit more complex signals. The methine proton at C2, attached to the amine group, would likely appear as a multiplet. The four methylene (B1212753) protons at C1 and C3 will be diastereotopic and are expected to show complex splitting patterns (multiplets), further complicated by coupling to each other and the C2 proton.

Aromatic Protons: The benzene (B151609) ring of the indan moiety contains three protons. Their chemical shifts and splitting patterns will be influenced by the activating tert-butyl group. A singlet for the proton at C4 and two doublets for the coupled protons at C6 and C7 are expected.

Amine Protons: The two protons of the primary amine group typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent, concentration, and temperature.

¹³C NMR Spectrum: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

tert-Butyl Carbons: Two distinct signals are expected: one for the quaternary carbon and another for the three equivalent methyl carbons.

Indan Carbons: The spectrum will show signals for the aliphatic carbons (C1, C2, C3) and the six aromatic carbons of the indan core. The chemical shifts of the aromatic carbons are influenced by the tert-butyl substituent.

Predicted NMR Data for this compound

Predicted ¹H NMR Chemical Shifts (δ ppm)
Proton AssignmentPredicted Chemical Shift (ppm)
-C(CH₃)₃~1.3 (s, 9H)
-NH₂Variable (br s, 2H)
Indan C1-H₂, C3-H₂~2.7-3.2 (m, 4H)
Indan C2-H~3.5-3.8 (m, 1H)
Aromatic C4-H, C6-H, C7-H~7.0-7.3 (m, 3H)
Predicted ¹³C NMR Chemical Shifts (δ ppm)
Carbon AssignmentPredicted Chemical Shift (ppm)
-C(CH₃)₃~31.5
-C(CH₃)₃~34.5
Indan C1, C3~39.0
Indan C2~55.0
Aromatic C4, C6, C7~118-125
Aromatic C3a, C7a~141-143
Aromatic C5~149.0

Advanced NMR Techniques for Stereochemical Elucidation

For derivatives of this compound, particularly those with additional substituents on the five-membered ring, stereochemistry becomes a critical aspect of their structure. Advanced 2D NMR techniques are essential for this purpose. researchgate.netipb.pt

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is used to determine spatial proximity between protons. For a substituted indan derivative, NOESY can establish the cis or trans relationship between substituents on the five-membered ring by identifying through-space correlations. diva-portal.org For instance, an NOE correlation between the proton at C2 and a substituent at C1 would indicate they are on the same face of the ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹³C signals based on the already assigned ¹H spectrum.

Computational Prediction of NMR Parameters

In modern structural analysis, computational chemistry provides powerful tools for predicting NMR parameters, which can then be compared with experimental data to confirm or assign a structure. github.io

The prediction of ¹H and ¹³C NMR chemical shifts for this compound can be performed using quantum mechanical calculations, most commonly employing Density Functional Theory (DFT). The typical workflow involves:

Conformational Search: Identifying all low-energy conformations of the molecule, as the observed NMR spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers.

Geometry Optimization: Optimizing the geometry of each conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). github.io

NMR Calculation: Calculating the magnetic shielding tensors for each optimized conformer at a higher level of theory (e.g., WP04/6-311++G(2d,p)) with the inclusion of solvent effects via a model like the Polarizable Continuum Model (PCM). github.io

Data Analysis: The calculated shielding tensors are converted to chemical shifts by referencing them against a standard (e.g., tetramethylsilane), and a Boltzmann average is computed based on the relative energies of the conformers. These predicted spectra can be highly accurate, often with mean absolute errors of less than 0.1 ppm for ¹H shifts. github.io

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation pattern. researchgate.net For this compound (C₁₃H₁₉N), the exact molecular weight is 189.1517 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 189. The fragmentation pattern would be dictated by the stability of the resulting carbocations and radical species. Key predicted fragmentation pathways include:

Loss of a Methyl Group (M-15): A very common fragmentation for tert-butyl containing compounds is the loss of a methyl radical to form a stable tertiary carbocation. This would result in a prominent peak at m/z = 174.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the amine group is a characteristic fragmentation for amines. This could lead to the formation of ions from the cleavage of the five-membered ring.

Loss of the Amine Group: Cleavage of the C2-N bond could also occur.

Predicted Key Fragments in the Mass Spectrum of this compound

m/z ValuePredicted Fragment Identity
189[M]⁺ (Molecular Ion)
174[M - CH₃]⁺
132[M - C₄H₉]⁺ (Loss of tert-butyl group)
44[CH₂=NH₂]⁺

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule. nih.gov

For this compound, the key expected vibrational modes are:

N-H Stretching: The primary amine group will show symmetric and asymmetric N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹. These bands are often broad in the IR spectrum.

C-H Stretching: The spectrum will contain signals for aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching (below 3000 cm⁻¹).

N-H Bending: The scissoring vibration of the -NH₂ group is expected around 1590-1650 cm⁻¹.

Aromatic C=C Stretching: The benzene ring will exhibit characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration is expected in the 1020-1250 cm⁻¹ range.

Interpretation of Experimental Spectra based on Quantum Chemical Modeling

While experimental spectra provide the raw data, their interpretation can be complex due to the large number of vibrational modes in a molecule like this compound. Quantum chemical modeling is an essential tool for the accurate assignment of these modes. researchgate.netresearchgate.net

The process involves calculating the harmonic vibrational frequencies and their corresponding IR and Raman intensities using DFT methods. nih.gov

A geometry optimization and frequency calculation are performed (e.g., at the B3LYP/6-311+G(d,p) level of theory).

The calculated frequencies are known to be systematically higher than the experimental values due to the harmonic approximation. Therefore, they are typically multiplied by a scaling factor (e.g., ~0.96-0.98) to improve agreement with the experimental spectrum. yukiozaki.com

By comparing the scaled theoretical spectrum with the experimental IR and Raman spectra, each observed band can be confidently assigned to a specific molecular vibration (e.g., N-H stretch, aromatic ring breathing). This combined experimental and computational approach allows for a complete and detailed understanding of the molecule's vibrational properties. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, offering detailed insights into bond lengths, bond angles, and the conformation of the indan ring system and the tert-butyl substituent.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal can be generated. From this map, the positions of the individual atoms can be determined with high precision.

For a compound like this compound, crystallographic analysis would reveal:

Conformation of the Indan Moiety: The five-membered ring of the indan system is not planar. X-ray crystallography would determine the exact puckering of this ring.

Orientation of the tert-Butyl Group: The spatial orientation of the bulky tert-butyl group relative to the indan ring would be precisely defined.

Intermolecular Interactions: In the solid state, molecules of this compound would interact with each other through forces such as hydrogen bonding (involving the amine group) and van der Waals interactions. These interactions dictate the crystal packing and would be fully characterized.

A hypothetical data table for the crystallographic analysis of this compound is presented below to illustrate the type of information that would be obtained.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Value
Chemical Formula C₁₃H₁₉N
Formula Weight 189.30
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
α (°) 90
β (°) Value
γ (°) 90
Volume (ų) Value
Z 4
Density (calculated) (g/cm³) Value
R-factor (%) Value
Note:

Electronic Absorption Spectroscopy (UV/Vis) and Theoretical Predictions

Electronic absorption spectroscopy, commonly known as UV/Vis spectroscopy, provides information about the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of light absorbed corresponds to the energy difference between these orbitals.

For this compound, the UV/Vis spectrum is expected to be dominated by transitions involving the π electrons of the aromatic benzene ring. The presence of the amino and tert-butyl substituents would influence the energies of these transitions, causing shifts in the absorption maxima (λmax) compared to unsubstituted indan.

π → π* Transitions: These are typically strong absorptions and are characteristic of the aromatic system. The substitution on the benzene ring would likely cause a bathochromic shift (a shift to longer wavelengths) of these bands.

n → π* Transitions: The nitrogen atom of the amine group has a non-bonding pair of electrons (n electrons). Transitions from this non-bonding orbital to an anti-bonding π* orbital of the aromatic ring are possible. These transitions are generally much weaker than π → π* transitions.

Theoretical Predictions: In the absence of experimental data, computational chemistry methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict the electronic absorption spectrum. These calculations would provide theoretical values for the absorption maxima and the oscillator strengths (a measure of the intensity) of the electronic transitions. Such theoretical studies would be invaluable for interpreting an experimental spectrum once it is measured and for understanding the nature of the molecular orbitals involved in the electronic excitations.

A hypothetical data table summarizing expected UV/Vis absorption data for this compound in a standard solvent like ethanol (B145695) is provided below.

Table 2: Hypothetical UV/Vis Absorption Data for this compound in Ethanol

λmax (nm) Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) Transition Assignment (Predicted)
Value Value π → π*
Value Value π → π*
Value Value n → π*
Note:

Further research is required to isolate or synthesize and then analyze this compound using these powerful analytical techniques to fully elucidate its structural and electronic properties.

Applications in Chemical Synthesis and Materials Science

5-tert-Butyl-indan-2-ylamine as a Building Block in Complex Molecule Synthesis

While extensive, detailed research on the use of this compound as a specific building block in the synthesis of highly complex molecules is not widely documented in publicly available literature, the broader class of aminoindanes serves as a crucial scaffold in medicinal chemistry. The 2-aminoindane structure is a rigid analog of amphetamine and its derivatives have been explored for various pharmacological applications. The introduction of a tert-butyl group at the 5-position can significantly influence the lipophilicity and metabolic stability of resulting drug candidates, making this compound a potentially valuable, albeit currently under-documented, fragment in drug discovery. Synthetic routes to various aminoindane derivatives are well-established, often starting from indanone or indene (B144670) precursors.

Stereoselective Catalysis Utilizing Chiral Indanamine Derivatives

The development of chiral catalysts is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds. While specific studies detailing the use of chiral derivatives of this compound in stereoselective catalysis are limited, the closely related cis-1-aminoindan-2-ol has been extensively utilized as a chiral auxiliary and ligand in a multitude of asymmetric transformations. This precedent highlights the potential of the indane framework in creating effective chiral environments for catalysis.

Chiral amines and their derivatives are fundamental in asymmetric catalysis, often serving as ligands for transition metals or as organocatalysts themselves. The steric bulk of the tert-butyl group in a chiral derivative of this compound could be strategically employed to create a highly hindered and stereochemically defined pocket around a catalytic center, thereby influencing the stereochemical outcome of a reaction.

Table 1: Potential Applications of Chiral Indanamine Derivatives in Catalysis

Catalytic ApplicationPotential Role of Chiral this compound Derivative
Asymmetric HydrogenationAs a chiral ligand for transition metals like Rhodium or Ruthenium.
Asymmetric Aldol (B89426) ReactionsAs a chiral auxiliary to control the stereoselective formation of C-C bonds.
Asymmetric Diels-Alder ReactionsAs a component of a chiral Lewis acid catalyst.
OrganocatalysisAs a chiral base or in the formation of chiral iminium ions.

This table represents potential applications based on the known reactivity of similar chiral amines and the structural features of the target compound.

Ligand Design and Coordination Chemistry

Amine-containing molecules are ubiquitous as ligands in coordination chemistry due to the lone pair of electrons on the nitrogen atom, which can readily coordinate to metal centers. The specific coordination chemistry of this compound is not extensively detailed in the literature. However, the principles of ligand design suggest that it could function as a monodentate or, with further functionalization, a multidentate ligand. The steric hindrance provided by the tert-butyl group would likely influence the coordination number and geometry of the resulting metal complexes. This steric bulk can be advantageous in stabilizing reactive metal centers or in controlling the reactivity of the complex.

Advanced Materials and Supramolecular Chemistry

The incorporation of specific molecular motifs into polymers and other materials can impart desirable properties. Aromatic polyimides containing pendent tert-butyl groups, for instance, have been shown to exhibit enhanced solubility and high glass transition temperatures. While not directly involving this compound, this research demonstrates the utility of the tert-butyl group in tuning the properties of advanced materials. Similarly, amine-terminated aromatic polyimides with tert-butyl groups have been used to improve the toughness of epoxy resins.

In the realm of supramolecular chemistry, the amine group of this compound can participate in hydrogen bonding, a key interaction in the self-assembly of larger architectures. The rigid indane backbone and the bulky tert-butyl group would dictate the directionality and packing of such assemblies, potentially leading to the formation of novel supramolecular structures with interesting properties.

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